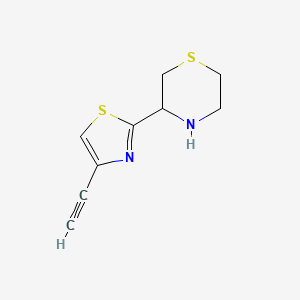

3-(4-Ethynylthiazol-2-yl)thiomorpholine

Description

3-(4-Ethynylthiazol-2-yl)thiomorpholine is a thiomorpholine derivative featuring a thiazole ring substituted with an ethynyl group at the 4-position. Thiomorpholine, a six-membered saturated heterocycle containing nitrogen and sulfur atoms, serves as a privileged scaffold in medicinal chemistry due to its enhanced lipophilicity and metabolic stability compared to its oxygen analog, morpholine . Thiazoles are well-documented for their antimicrobial and antiviral properties, suggesting that this compound could exhibit dual bioactivity .

Properties

Molecular Formula |

C9H10N2S2 |

|---|---|

Molecular Weight |

210.3 g/mol |

IUPAC Name |

3-(4-ethynyl-1,3-thiazol-2-yl)thiomorpholine |

InChI |

InChI=1S/C9H10N2S2/c1-2-7-5-13-9(11-7)8-6-12-4-3-10-8/h1,5,8,10H,3-4,6H2 |

InChI Key |

NJFAMEOJVDVGAE-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CSC(=N1)C2CSCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethynylthiazol-2-yl)thiomorpholine typically involves the reaction of 2-bromo-4-ethynylthiazole with thiomorpholine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethynylthiazol-2-yl)thiomorpholine undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

Substitution: The thiazole ring is susceptible to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.

Major Products

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of dihydrothiazole derivatives.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

3-(4-Ethynylthiazol-2-yl)thiomorpholine has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer properties and potential use in drug development.

Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 3-(4-Ethynylthiazol-2-yl)thiomorpholine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The ethynyl group enhances the compound’s reactivity, allowing it to form covalent bonds with target molecules .

Comparison with Similar Compounds

Table 1: Key Structural and Bioactivity Comparisons

Bioactivity Profile

Antiviral Activity

- LQM322 : Demonstrated inhibitory activity against ACE2/SARS-CoV-2 S1 interaction via molecular dynamics simulations (RMSD < 2.0 Å, stable hydrogen bonding), suggesting thiomorpholine’s role in stabilizing protein-ligand interactions .

- This compound: While untested, the ethynyl-thiazole group may enhance binding to viral proteases or spike proteins through alkyne-mediated hydrophobic interactions, similar to polyphenol-substituted thiomorpholines .

Antimicrobial Activity

- Thiomorpholine vs. Morpholine/Piperazine: Thiomorpholine derivatives exhibit selective Gram-positive activity (MIC: 16–64 µg/mL), whereas morpholine analogs show broader efficacy but lower metabolic stability .

- DNA Gyrase Affinity : Thiomorpholine derivatives show moderate binding to DNA gyrase (ΔG: −8.2 kcal/mol), but the ethynyl group may enhance affinity due to increased van der Waals interactions .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : Thiomorpholine’s sulfur atom increases logP compared to morpholine (ΔlogP ~0.5–1.0), improving blood-brain barrier permeability . The ethynyl group may further elevate logP, necessitating formulation optimization.

Key Advantages and Limitations

- Advantages :

- Limitations: Limited solubility (predicted aqueous solubility: <10 µM) due to high lipophilicity. No experimental data on Gram-negative activity, a gap observed in other thiomorpholine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.